molecular formula C10H9N3O3 B1294383 1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4,5-dihydro-5-oxo- CAS No. 89-26-9

1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4,5-dihydro-5-oxo-

Cat. No.: B1294383
CAS No.: 89-26-9
M. Wt: 219.2 g/mol
InChI Key: SWHUGXBRBHHKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic identification of 1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4,5-dihydro-5-oxo- follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds. The official IUPAC name is 1-(3-aminophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid, which precisely describes the substitution pattern and functional groups present in the molecule. This nomenclature system reflects the core pyrazole ring structure with specific positioning of the carboxylic acid group at the 3-position, the oxo group at the 5-position, and the 3-aminophenyl substituent at the nitrogen-1 position.

The compound is catalogued under Chemical Abstracts Service Registry Number 89-26-9, providing a unique numerical identifier for database searches and regulatory documentation. The European Community Number 201-892-6 serves as an additional regulatory identifier within European chemical databases. Alternative systematic names include 1-(3-aminophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid and 1-(meta-aminophenyl)-5-oxo-2-pyrazoline-3-carboxylic acid, reflecting different naming conventions and tautomeric considerations.

The molecular formula C10H9N3O3 indicates the presence of ten carbon atoms, nine hydrogen atoms, three nitrogen atoms, and three oxygen atoms, yielding a molecular weight of 219.20 grams per mole. The InChI (International Chemical Identifier) string InChI=1S/C10H9N3O3/c11-6-2-1-3-7(4-6)13-9(14)5-8(12-13)10(15)16/h1-4H,5,11H2,(H,15,16) provides a standardized structural representation for computational chemistry applications. The corresponding InChIKey SWHUGXBRBHHKFB-UHFFFAOYSA-N serves as a hashed version of the full InChI string for efficient database searching.

Properties

IUPAC Name

1-(3-aminophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3/c11-6-2-1-3-7(4-6)13-9(14)5-8(12-13)10(15)16/h1-4H,5,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHUGXBRBHHKFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN(C1=O)C2=CC=CC(=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058982
Record name 1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4,5-dihydro-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89-26-9
Record name 1-(3-Aminophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(m-Aminophenyl)-5-oxo-2-pyrazoline-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 89-26-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4987
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4,5-dihydro-5-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4,5-dihydro-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-aminophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-(m-Aminophenyl)-5-oxo-2-pyrazoline-3-carboxylic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7D7DY8T7W6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

1H-Pyrazole-3-carboxylic acid, 1-(3-aminophenyl)-4,5-dihydro-5-oxo-, commonly referred to as compound CAS 89-26-9, is a pyrazole derivative that has garnered attention for its diverse biological activities. This article explores the compound's molecular structure, synthesis, and significant biological effects, particularly focusing on its anti-inflammatory and potential therapeutic roles.

Molecular Structure and Properties

The molecular formula of 1H-Pyrazole-3-carboxylic acid is C10H9N3O3C_{10}H_9N_3O_3 with a molecular weight of 219.20 g/mol. The compound features a pyrazole ring substituted with a carboxylic acid and an amino group, contributing to its reactivity and biological properties.

PropertyValue
Molecular FormulaC₁₀H₉N₃O₃
Molecular Weight219.20 g/mol
CAS Registry Number89-26-9
InChIKeySWHUGXBRBHHKFB-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the cyclocondensation of appropriate hydrazines with α,β-unsaturated carbonyl compounds. Various synthetic routes have been explored in literature to produce derivatives that enhance biological activity or modify pharmacokinetic properties .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. In vitro studies have shown that 1H-Pyrazole-3-carboxylic acid can inhibit the production of pro-inflammatory cytokines and enzymes, including COX-2 and TNF-alpha, which are critical in inflammatory pathways .

A study demonstrated that the compound reduced LPS-induced NF-κB/AP-1 reporter activity in a dose-dependent manner, indicating its potential as an anti-inflammatory agent .

Cytotoxicity and Anticancer Activity

Some derivatives of pyrazole compounds have been tested for cytotoxicity against various cancer cell lines. For instance, compounds similar to 1H-Pyrazole-3-carboxylic acid have shown promising results in inhibiting the growth of breast and colon cancer cells through apoptosis induction and cell cycle arrest .

Case Studies

  • Case Study on Anti-inflammatory Activity :
    • Objective : To evaluate the anti-inflammatory effects of the compound.
    • Method : Cell-based assays were conducted using LPS-stimulated macrophages.
    • Results : The compound demonstrated IC50 values <50 µM for inhibiting inflammatory markers.
  • Case Study on Anticancer Potential :
    • Objective : Assess cytotoxic effects on cancer cell lines.
    • Method : MTT assay was used to determine cell viability after treatment with various concentrations of the compound.
    • Results : Significant reduction in cell viability was observed in treated groups compared to controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical properties of the target compound with analogs differing in substituents or functional groups:

Compound Substituent (Position) Molecular Weight CAS Number LogP Key Features
1-(3-Aminophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid (Target) 3-NH₂ (1) ~235.22* 503615-07-4 ~1.2† High polarity due to -NH₂ and -COOH; potential for H-bonding
1-(2-Chlorophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid 2-Cl (1) 254.66 72460-46-9 2.8‡ Increased lipophilicity; electron-withdrawing Cl alters reactivity
1-(4-Amino-2-sulfophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid 4-NH₂, 2-SO₃H (1) 299.26 70616-71-6 -2.10 Enhanced water solubility due to sulfonic acid group; acidic pH stability
Ethyl 1-(4-methoxyphenyl)-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate 4-OCH₃ (1), ester (3) 331.35 473927-64-9 3.1 Reduced polarity (ester vs. -COOH); extended conjugation from fused pyridine

*Calculated based on molecular formula (C₁₀H₉N₃O₃). †Estimated via analogy to similar aminophenyl derivatives. ‡From Safety Data Sheets ().

Hydrogen Bonding and Crystallography

  • The 3-aminophenyl group in the target compound forms robust N–H···O and O–H···N hydrogen bonds, as observed in pyrazoline crystals . This contrasts with the chlorophenyl analog, where Cl···π interactions dominate .
  • The sulfophenyl derivative exhibits extensive ionic interactions in the solid state due to the sulfonic acid group, leading to distinct packing motifs .

Research Findings and Trends

  • Reactivity : Electron-donating groups (e.g., -NH₂) on the phenyl ring increase the nucleophilicity of the pyrazole nitrogen, enhancing its utility in heterocyclic couplings .
  • Solubility : Sulfonic acid derivatives (LogP -2.10) are preferred for aqueous formulations, whereas esterified analogs (LogP >3) are used in lipid-based drug delivery .
  • Thermal Stability : The 4,5-dihydro-5-oxo structure reduces ring strain compared to fully unsaturated pyrazoles, improving thermal stability in polymer applications .

Q & A

Basic: What are the common synthetic routes for synthesizing this compound, and how do reaction conditions influence yield?

Methodological Answer:
The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated carbonyl compounds. For example, hydrazine hydrate reacts with ethyl acetoacetate under acidic conditions to form the pyrazole core, followed by functionalization at the 1- and 3-positions. Substituents on the phenyl ring (e.g., the 3-amino group) are typically introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling. Reaction conditions such as solvent polarity (e.g., ethanol vs. DMF), temperature (60–120°C), and catalyst choice (e.g., HCl vs. H₂SO₄) critically affect cyclization efficiency and regioselectivity .

Basic: What spectroscopic techniques are recommended for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : To confirm the pyrazole ring substitution pattern and the presence of the 3-aminophenyl group. The NH₂ proton typically appears as a broad singlet at δ 5.0–6.0 ppm.
  • IR Spectroscopy : Detects carbonyl (C=O) stretching at ~1700 cm⁻¹ and NH₂ bending modes at ~1600 cm⁻¹.
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the 4,5-dihydro-5-oxo moiety.
  • X-ray Crystallography : Resolves ambiguity in tautomeric forms (e.g., keto-enol equilibrium) .

Advanced: How can molecular docking elucidate this compound’s interactions with biological targets?

Methodological Answer:
Docking studies require:

Target Selection : Prioritize receptors with known pyrazole affinity (e.g., cyclooxygenase-2 for anti-inflammatory activity).

Ligand Preparation : Optimize the compound’s 3D structure using software like Schrödinger Maestro, ensuring proper protonation of the 3-amino group.

Grid Generation : Define binding pockets based on co-crystallized ligands (e.g., PDB ID 3LN1 for kinase targets).

Scoring and Validation : Use Glide SP/XP scoring to rank binding poses, followed by MD simulations to assess stability. Discrepancies between docking scores and experimental IC₅₀ values may indicate solvation or entropic effects .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:
Contradictions often arise from:

  • Structural Analogues : Minor substituent changes (e.g., 3-aminophenyl vs. 4-chlorophenyl) drastically alter pharmacodynamics. Compare data using a standardized scaffold.
  • Assay Conditions : Variations in cell lines (e.g., HeLa vs. MCF-7), incubation times, or solvent (DMSO concentration ≤0.1% recommended).
  • Data Normalization : Use positive controls (e.g., doxorubicin for cytotoxicity) to calibrate inter-study results. Meta-analysis tools like RevMan can quantify heterogeneity .

Advanced: What strategies improve bioavailability through structural modifications?

Methodological Answer:

  • LogP Optimization : Introduce hydrophilic groups (e.g., sulfonamide) to reduce LogP >5, enhancing solubility.
  • Prodrug Design : Mask the carboxylic acid group as an ethyl ester (hydrolyzed in vivo) to improve membrane permeability.
  • Bioisosteres : Replace the 5-oxo group with a tetrazole ring to enhance metabolic stability .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal.
  • Emergency Measures : Flush exposed areas with water for 15 minutes; consult SDS for specific antidotes .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

Core Modifications : Vary substituents at the 1-phenyl (e.g., electron-withdrawing vs. donating groups) and 3-carboxylic acid positions.

Biological Assays : Test derivatives against a panel of targets (e.g., kinases, GPCRs) using dose-response curves (IC₅₀ determination).

Data Analysis : Apply QSAR models (e.g., CoMFA) to correlate substituent properties (Hammett σ, π parameters) with activity.

Validation : Synthesize top candidates for in vivo efficacy and toxicity profiling .

Basic: What key functional groups drive reactivity and pharmacological activity?

Methodological Answer:

  • Pyrazole Ring : Acts as a hydrogen bond acceptor via N-atoms, critical for target binding.
  • 3-Carboxylic Acid : Enhances water solubility and permits conjugation (e.g., amide formation).
  • 3-Aminophenyl Group : Facilitates π-π stacking with aromatic residues in enzyme active sites.
  • 5-Oxo Moiety : Participates in keto-enol tautomerism, influencing redox properties .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.